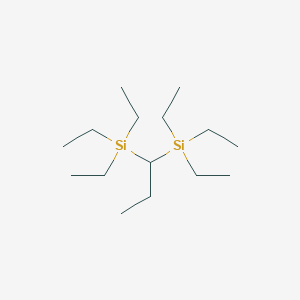

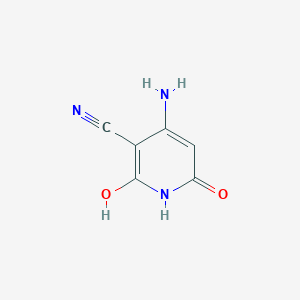

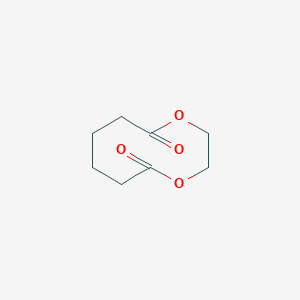

![molecular formula C10H9NO3 B095305 P-[(1-Oxoallyl)amino]benzoic acid CAS No. 15286-98-3](/img/structure/B95305.png)

P-[(1-Oxoallyl)amino]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to P-[(1-Oxoallyl)amino]benzoic acid involves various strategies. For instance, the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids employs the p-benzyloxybenzyloxy group as a protective group for the oxo function of the pyrimidinone ring. This process includes an aromatic nucleophilic substitution reaction followed by standard protecting group transformations, with the p-benzyloxybenzyloxy group being removed under mild acid conditions to reveal the pyrimidinone system . Additionally, the synthesis of alkyl amino alkanol esters of p-ethoxy benzoic acid involves attaching various alkyl groups to a secondary nitrogen, resulting in a series of compounds with different physical properties for pharmacological studies .

Molecular Structure Analysis

The molecular structure of P-[(1-Oxoallyl)amino]benzoic acid derivatives can be complex and is crucial for their function and stability. The study of para-amino benzoic acid (PABA) nucleation from ethanolic solutions reveals that hydrogen-bonded carboxylic acid dimers, which are present in the alpha structure of PABA, are the most stable in solution. This stability is significant for the self-assembly and polymorphic expression of the alpha form. The molecular, solution-state, cluster, solid-state, and surface structures are interrelated to understand the preference for the alpha form over the beta form. Ab initio and molecular dynamics calculations, along with X-ray small-angle scattering analysis, support these findings .

Chemical Reactions Analysis

The reactivity of P-[(1-Oxoallyl)amino]benzoic acid derivatives can be inferred from the synthesis and evaluation of benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives. These derivatives are synthesized through the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes. The antimicrobial activity of these compounds suggests that the chemical reactions involved in their synthesis impart significant biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of P-[(1-Oxoallyl)amino]benzoic acid derivatives are influenced by their molecular structure and the environment. For example, the solubility of p-(Aminomethyl)benzoic acid (PAMBA) in various binary solvents increases with temperature. The solubility order is influenced by the water content in the solvent mixture, with water + methanol showing the highest solubility. The solubility data are well-correlated with thermodynamic models such as the modified Apelblat model, van’t Hoff equation, and NRTL model, indicating the importance of understanding these properties for practical applications such as drug formulation .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

A study by Das and Seidel (2013) demonstrates the redox-neutral formation of C-P bonds in the α-position of amines, a process that combines oxidative α-C-H bond functionalization with reductive N-alkylation. This research highlights the utility of benzoic acid derivatives in facilitating complex chemical reactions, offering a new route to α-amino phosphine oxides, which are challenging to synthesize through traditional methods (Das & Seidel, 2013).

Analytical Chemistry

The work by Ma et al. (2016) explores the use of ionic liquids as mobile phase additives for the chromatographic separation and determination of amino benzoic acid isomers. This study underscores the significance of benzoic acid derivatives in enhancing analytical methodologies, particularly in improving the separation efficiency and detection capabilities of high-performance liquid chromatography (HPLC) (Ma et al., 2016).

Material Science

El Hajjaji et al. (2018) investigated benzoic acid derivatives with pyrazole moieties as corrosion inhibitors for mild steel in acidic medium. Their findings reveal the potential of these compounds in developing materials with improved corrosion resistance, highlighting the practical applications of benzoic acid derivatives in protecting metal surfaces (El Hajjaji et al., 2018).

Biological and Environmental Sciences

Kang, Shen, and Bai (2012) reviewed the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor to a wide range of important compounds. This comprehensive review sheds light on the molecular genetics, chemistry, and biochemistry of AHBA-derived natural products, emphasizing the crucial role of benzoic acid and its derivatives in biosynthetic pathways (Kang, Shen, & Bai, 2012).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, storing under an inert atmosphere, and protecting from direct sunlight .

Zukünftige Richtungen

Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, “P-[(1-Oxoallyl)amino]benzoic acid” and its derivatives have potential for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

Eigenschaften

IUPAC Name |

4-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIDYHCRWJBKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165146 | |

| Record name | p-((1-Oxoallyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P-[(1-Oxoallyl)amino]benzoic acid | |

CAS RN |

15286-98-3 | |

| Record name | N-Acryloyl-p-aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15286-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-((1-Oxoallyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015286983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-((1-Oxoallyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(1-oxoallyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

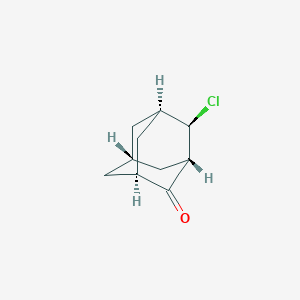

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)